molecular formula C10H19NaO2 B1630035 Sodium neodecanoate CAS No. 31548-27-3

Sodium neodecanoate

Cat. No.: B1630035
CAS No.: 31548-27-3
M. Wt: 194.25 g/mol
InChI Key: CASCCINXYVTVRI-UHFFFAOYSA-M
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Description

Sodium neodecanoate is an organic compound with the chemical formula C10H19NaO2. It is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid. This compound appears as a white solid and is soluble in water and various organic solvents. This compound is known for its excellent emulsifying, dispersing, wetting, and solubilizing properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium neodecanoate is typically synthesized through an acid-base reaction. Neodecanoic acid reacts with sodium hydroxide to form this compound. The reaction can be represented as follows:

C10H20O2+NaOHC10H19NaO2+H2O\text{C}_10\text{H}_{20}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_10\text{H}_{19}\text{NaO}_2 + \text{H}_2\text{O} C1​0H20​O2​+NaOH→C1​0H19​NaO2​+H2​O

This reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of sodium hydroxide to neodecanoic acid under continuous stirring. The reaction mixture is then heated to ensure complete conversion. The resulting solution is filtered to remove any impurities and then evaporated to obtain the solid this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium neodecanoate can undergo various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Neutralization: Reacts with acids to form neodecanoic acid and the corresponding salt.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium neodecanoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.

    Industry: Utilized in metalworking fluids, lubricants, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of sodium neodecanoate primarily involves its ability to interact with various molecular targets through its carboxylate group. This interaction can lead to the stabilization of emulsions, enhancement of solubility, and modification of surface properties. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and stability .

Comparison with Similar Compounds

    Sodium acrylate: Used in superabsorbent polymers and has similar solubility properties.

    Sodium methacrylate: Employed in the production of polymers and resins.

    Sodium vinyl neodecanoate: Used in coatings and adhesives

Uniqueness: Sodium neodecanoate is unique due to its branched structure, which imparts superior emulsifying and solubilizing properties compared to its linear counterparts. This structural feature also enhances its stability and effectiveness in various applications .

Properties

IUPAC Name

sodium;7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCCINXYVTVRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31548-27-3
Record name Neodecanoic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031548273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium neodecanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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